(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene
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Overview
Description
(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The presence of both dicyclohexylphosphino and diphenylphosphino groups attached to the ferrocene backbone imparts unique steric and electronic properties, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The starting material, ferrocene, is functionalized to introduce the necessary substituents. This often involves lithiation followed by electrophilic substitution.
Introduction of Phosphino Groups: The dicyclohexylphosphino and diphenylphosphino groups are introduced via nucleophilic substitution reactions. This step requires careful control of reaction conditions to ensure the correct stereochemistry is achieved.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S,S)-enantiomer. This can be achieved through various methods, including chiral chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction parameters and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene participates in various types of chemical reactions, including:
Oxidation: The ferrocene moiety can undergo oxidation to form ferrocenium ions.
Reduction: The compound can be reduced back from the ferrocenium ion to ferrocene.
Substitution: The phosphino groups can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of metal complexes depending on the metal and ligands involved.
Scientific Research Applications
(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds. This is particularly valuable in the pharmaceutical industry for the production of chiral drugs.
Biology: The compound’s ability to form stable metal complexes makes it useful in bioinorganic chemistry for studying metalloenzymes and other metal-containing biomolecules.
Medicine: Its role in the synthesis of chiral drugs has implications for the development of new therapeutics.
Industry: Beyond pharmaceuticals, it is used in the synthesis of fine chemicals and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene exerts its effects is primarily through its role as a ligand in metal-catalyzed reactions. The compound coordinates to a metal center, influencing the electronic and steric environment of the metal. This, in turn, affects the reactivity and selectivity of the catalytic process. The specific pathways and molecular targets depend on the metal and the type of reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in transition metal catalysis, but lacks the chiral centers present in (S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene.
1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand, but it does not have the ferrocene backbone, which imparts unique properties to this compound.
1,2-Bis(dicyclohexylphosphino)ethane (dcpe): Similar in having dicyclohexylphosphino groups, but lacks the ferrocene structure and chiral centers.
Uniqueness
The uniqueness of this compound lies in its combination of a ferrocene backbone with chiral centers and both dicyclohexylphosphino and diphenylphosphino groups. This combination provides a unique steric and electronic environment that is particularly effective in asymmetric catalysis, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Properties
CAS No. |
162291-01-2 |
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Molecular Formula |
C36H44FeP2 |
Molecular Weight |
594.5 g/mol |
InChI |
InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,14-18,23-25,28-29H,4-5,10-13,19-22H2,1H3;1-5H; |
InChI Key |
AWOOIDCKLIQAJV-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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